1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane
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Overview
Description
1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method includes the reaction of [1.1.1]propellane with a suitable bromophenyl and fluorine-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction reactions to form alkanes.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds with other aromatic or aliphatic compounds
Scientific Research Applications
1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane has several applications in scientific research:
Drug Design: The bicyclo[1.1.1]pentane scaffold is used as a bioisostere for para-substituted benzene rings, enhancing the pharmacokinetic properties of drug candidates
Materials Science: The compound’s unique structure makes it useful in the design of molecular rods, rotors, and supramolecular linker units.
Biological Studies: It is used in the study of metabolic pathways and receptor interactions due to its stability and bioisosteric properties.
Industrial Applications: The compound is used in the synthesis of more stable analogues of biologically active molecules, such as lipoxins.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites of enzymes or receptors that are otherwise inaccessible to planar molecules. This interaction can modulate the activity of the target protein, leading to desired biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its bicyclo[1.1.1]pentane scaffold. Similar compounds include:
1,3-Difluorobicyclo[1.1.1]pentane: Used as a bioisostere for para-substituted benzene rings with enhanced solubility and metabolic stability.
Bicyclo[1.1.1]pentane-Containing Lipoxin Analogues: These analogues are more stable and have enhanced anti-inflammatory activity compared to native lipoxins.
Bicyclo[1.1.1]pentyl Metal Reagents: Used in the synthesis of various 1,3-disubstituted bicyclo[1.1.1]pentane derivatives.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-fluorobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQITXQOTZGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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